(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone

Catalog No.
S983872
CAS No.
915924-36-6
M.F
C10H18N2O
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methan...

CAS Number

915924-36-6

Product Name

(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-cyclopropylmethanone

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C10H18N2O/c11-6-8-2-1-5-12(7-8)10(13)9-3-4-9/h8-9H,1-7,11H2

InChI Key

HABOPQWLLMHQMP-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2CC2)CN

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)CN

The compound (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule characterized by its unique structural features. It consists of a piperidine ring substituted with an aminomethyl group and a cyclopropyl group attached to a ketone functional group. The presence of the piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, contributes to its potential biological activity and interaction with various biological targets.

. Key reactions include:

  • Nucleophilic Substitution Reactions: The aminomethyl group can act as a nucleophile, allowing the compound to react with electrophiles.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Acylation Reactions: The compound can undergo acylation where the piperidine nitrogen can be acylated to form amides.

These reactions are essential for modifying the compound's structure to enhance its biological activity or for synthesizing derivatives for further studies.

  • Antidepressant Effects: Piperidine derivatives are known for their influence on neurotransmitter systems, potentially acting as serotonin or norepinephrine reuptake inhibitors.
  • Anticancer Activity: Some piperidine-based compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Certain derivatives may possess activity against various bacterial and fungal strains.

The exact mechanisms of action would require further investigation through biological assays and pharmacological studies.

The synthesis of (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone can be achieved through several methods:

  • Starting Materials:
    • Cyclopropyl ketone
    • 3-(Aminomethyl)piperidine
  • General Synthetic Route:
    • React cyclopropyl ketone with 3-(aminomethyl)piperidine under suitable conditions (e.g., solvent, temperature) to form the desired compound via nucleophilic addition followed by dehydration.
  • Alternative Methods:
    • Utilizing coupling reactions such as amide bond formation between the carboxylic acid derivative of cyclopropyl ketone and the amine functionality of 3-(aminomethyl)piperidine.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that could lead to various analogs.

(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone has potential applications in several fields:

  • Pharmaceutical Development: Given its structural features, it could serve as a lead compound in drug discovery, particularly in developing antidepressants or anticancer therapies.
  • Chemical Biology: It may be utilized in studies investigating enzyme interactions or receptor binding due to its ability to mimic natural substrates.
  • Material Science: Compounds with similar structures are often explored for their properties in polymer chemistry or as ligands in coordination chemistry.

Interaction studies involving (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone would typically focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with specific receptors or enzymes.
  • In Vitro Assays: To evaluate its biological activity against cell lines or isolated proteins.

These studies are crucial for understanding the pharmacodynamics and potential therapeutic effects of the compound.

Several compounds share structural similarities with (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone, including:

  • Piperidine Derivatives:
    • Example: 1-(2-pyridyl)piperidine - Known for anxiolytic properties.
  • Cyclopropane-containing Compounds:
    • Example: Cyclopropylmethanol - Exhibits antimicrobial activity.
  • Aminomethyl-substituted Compounds:
    • Example: 4-Aminobenzylpiperidine - Investigated for its role as a dopamine transporter inhibitor.

Comparison Table

Compound NameStructural FeatureBiological Activity
(3-(Aminomethyl)piperidin-1-yl)Piperidine + CyclopropanePotential antidepressant
1-(2-pyridyl)piperidinePiperidineAnxiolytic
CyclopropylmethanolCyclopropaneAntimicrobial
4-AminobenzylpiperidineAminomethyl + PiperidineDopamine transporter inhibitor

Each of these compounds exhibits unique properties that differentiate them from (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone, highlighting its potential uniqueness in biological applications based on its specific structure and functional groups.

Dates

Last modified: 08-16-2023

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